molecular formula C11H15NO3 B13051937 1-Amino-1-(2,5-dimethoxyphenyl)acetone

1-Amino-1-(2,5-dimethoxyphenyl)acetone

Cat. No.: B13051937
M. Wt: 209.24 g/mol
InChI Key: WMZSPOMJCOLIPW-UHFFFAOYSA-N
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Description

1-Amino-1-(2,5-dimethoxyphenyl)acetone is an organic compound commonly used as an intermediate in organic synthesis. It has the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Preparation Methods

The synthesis of 1-Amino-1-(2,5-dimethoxyphenyl)acetone typically involves multiple steps and requires specialized equipment and techniques. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 1-(2,5-dimethoxyphenyl)-2-nitropropene, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-Amino-1-(2,5-dimethoxyphenyl)acetone undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Amino-1-(2,5-dimethoxyphenyl)acetone is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism by which 1-Amino-1-(2,5-dimethoxyphenyl)acetone exerts its effects involves its interaction with molecular targets and pathways. For example, in biochemical studies, it may act as a substrate for enzymes, leading to the formation of specific products through enzymatic reactions. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Amino-1-(2,5-dimethoxyphenyl)acetone can be compared to other similar compounds such as:

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

1-amino-1-(2,5-dimethoxyphenyl)propan-2-one

InChI

InChI=1S/C11H15NO3/c1-7(13)11(12)9-6-8(14-2)4-5-10(9)15-3/h4-6,11H,12H2,1-3H3

InChI Key

WMZSPOMJCOLIPW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)OC)OC)N

Origin of Product

United States

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